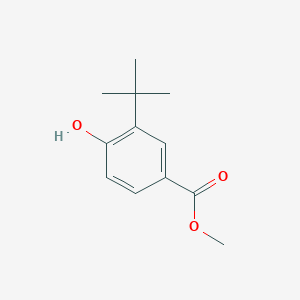

Methyl 3-tert-butyl-4-hydroxybenzoate

概要

説明

Methyl 3-tert-butyl-4-hydroxybenzoate is an organic compound with the molecular formula C16H24O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a tert-butyl group, and a hydroxyl group on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3-tert-butyl-4-hydroxybenzoic acid with methanol. The reaction is catalyzed by either sodium methoxide or p-toluenesulfonic acid. The process is carried out under reflux conditions at temperatures ranging from 60°C to 80°C for 8 to 14 hours. After the reaction, the solvent is evaporated, and the product is purified by washing with a sodium carbonate or sodium bicarbonate solution, followed by distilled water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The process is designed to be environmentally friendly, avoiding the use of toxic solvents and minimizing waste .

化学反応の分析

Types of Reactions: Methyl 3-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoates.

科学的研究の応用

Chemistry

In polymer chemistry, methyl 3-tert-butyl-4-hydroxybenzoate serves as an antioxidant to prevent degradation of materials. Its ability to donate hydrogen atoms from the hydroxyl group allows it to neutralize free radicals, thus protecting polymers from oxidative damage.

Biology

Research has indicated that this compound may have protective effects against oxidative stress in biological systems. Studies suggest it can inhibit the harmful effects of reactive oxygen species, thereby safeguarding cellular integrity .

Medicine

This compound is being investigated for potential use in pharmaceuticals as an antioxidant additive. Its properties may enhance the stability and efficacy of various drugs by preventing oxidative degradation .

Industry

This compound is utilized in the production of plastics, rubber, and other materials to enhance their stability and longevity. Its antioxidant properties contribute to improved thermal stability and resistance to environmental factors .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Antioxidant in polymers | Prevents degradation |

| Biology | Protective agent against oxidative stress | Safeguards cellular integrity |

| Medicine | Antioxidant additive in pharmaceuticals | Enhances drug stability |

| Industry | Component in plastics and rubber | Improves material longevity |

Case Study 1: Antioxidant Efficacy in Polymers

A study evaluated the effectiveness of this compound as an antioxidant in polyolefins. The results showed that incorporating this compound significantly reduced oxidative degradation during thermal processing, which extended the service life of the polymer products.

Case Study 2: Biological Impact on Cellular Health

Research conducted on cell cultures demonstrated that this compound exhibited protective effects against oxidative stress induced by hydrogen peroxide. The compound effectively reduced cell death rates and preserved mitochondrial function, indicating its potential therapeutic applications in oxidative stress-related diseases .

Case Study 3: Industrial Application in Rubber Manufacturing

In rubber manufacturing, this compound was tested as an antioxidant additive. The findings revealed that it improved the thermal stability of rubber compounds, leading to enhanced performance in high-temperature applications .

作用機序

The antioxidant properties of methyl 3-tert-butyl-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals. This action prevents the oxidative degradation of materials and biological molecules. The compound interacts with reactive oxygen species, inhibiting their harmful effects and protecting cells and materials from oxidative damage .

類似化合物との比較

Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.

Butyl 4-hydroxybenzoate (Butylparaben): Used as an antimicrobial preservative in cosmetics and food.

Ethyl 4-hydroxybenzoate (Ethylparaben): Another preservative used in similar applications.

Uniqueness: Methyl 3-tert-butyl-4-hydroxybenzoate is unique due to the presence of the tert-butyl group, which enhances its antioxidant properties compared to other parabens. This structural feature provides greater stability and effectiveness in preventing oxidative degradation .

生物活性

Methyl 3-tert-butyl-4-hydroxybenzoate, also known as a derivative of paraben, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally characterized by the presence of a hydroxyl group and a tert-butyl ester, contributing to its unique chemical properties and biological effects.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- IUPAC Name : tert-butyl 3-hydroxy-4-methylbenzoate

- Canonical SMILES : CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)O

The biological activity of this compound is primarily attributed to its antioxidant properties. It is believed to act by scavenging free radicals, which can protect cells from oxidative damage. The compound may also interact with various enzymes and receptors, modulating their activity and potentially influencing cellular signaling pathways .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and may contribute to its therapeutic potential in conditions such as cardiovascular diseases and neurodegenerative disorders.

Antiandrogenic Activity

A study highlighted that various parabens, including this compound, possess antiandrogenic properties. These compounds can inhibit testosterone-induced cellular activities, suggesting a potential role in endocrine disruption .

Cytotoxicity Studies

MTT assays have been employed to evaluate the cytotoxic effects of this compound on different cell lines. Results indicated variable effects depending on concentration and exposure time, emphasizing the need for further investigation into its safety profile and therapeutic window .

Case Studies

- Cell Proliferation Assay : In a controlled study using the 2933Y cell line, varying concentrations of this compound were tested for cytotoxic effects. The compound showed dose-dependent inhibition of cell proliferation at higher concentrations, indicating potential cytotoxicity that warrants further exploration .

- Skin Absorption Studies : Research on skin diffusion highlighted that this compound could penetrate skin layers effectively, raising concerns about its use in topical formulations due to potential systemic absorption and endocrine effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antioxidant Activity | Antiandrogenic Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| Butylparaben | Moderate | Yes | Low |

| Propylparaben | Low | Yes | Moderate |

特性

IUPAC Name |

methyl 3-tert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVVWMIXUBORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527804 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39778-63-7 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。